molecular formula C14H12ClN3O2S B2994933 5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034330-29-3

5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2994933
CAS No.: 2034330-29-3
M. Wt: 321.78
InChI Key: LJOQNURNJSBNMI-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via an ethyl group to a pyrazole ring substituted with a furan-3-yl moiety. This structure integrates multiple pharmacophores: the thiophene ring contributes to π-π stacking interactions, the carboxamide group enables hydrogen bonding, and the pyrazole-furan system may enhance metabolic stability or target specificity.

Properties

IUPAC Name

5-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-13-2-1-12(21-13)14(19)16-4-5-18-8-11(7-17-18)10-3-6-20-9-10/h1-3,6-9H,4-5H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQNURNJSBNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for preparing 5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves the following steps:

  • Starting Materials: : Thiophene-2-carboxylic acid, 2-chloroethylamine hydrochloride, 4-(furan-3-yl)-1H-pyrazole.

  • Step 1: : Synthesis of intermediate compounds through amidation and substitution reactions.

  • Step 2: : Formation of the final product by coupling the intermediates under specific conditions (solvent, temperature, pH).

Industrial Production Methods

For industrial production, scalable methods such as continuous flow synthesis and use of robust catalysts to minimize reaction times and improve yields are preferred. The process parameters are optimized to ensure reproducibility and cost-effectiveness while adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions where the pyrazole or thiophene rings may get oxidized using agents like hydrogen peroxide.

  • Reduction: : Reduction can be achieved using agents like lithium aluminum hydride.

  • Substitution: : Halogen substitution reactions with nucleophiles like amines or alcohols are common.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, sodium periodate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethylformamide (DMF), acetonitrile, dichloromethane.

Major Products

  • Depending on the reaction, the products might include oxidized thiophene derivatives or reduced furan moieties, among others.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing advanced materials with tailored electronic properties.

Biology

  • Potential bioactive compound due to the presence of the pyrazole ring, which is known for various biological activities like anti-inflammatory and anti-cancer properties.

Medicine

  • Investigated for potential therapeutic uses, including as an anti-cancer agent or in treatments for inflammatory diseases.

Industry

  • Applications in the development of organic semiconductors and conductive polymers for electronic devices.

Mechanism of Action

The mechanism of action of this compound largely depends on its target application. In medicinal chemistry, the furan and pyrazole rings interact with specific enzymes or receptors in the body, modulating their activity. The molecular interactions are often guided by hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural variations and inferred physicochemical or biological properties.

Segartoxaban (5-Chloro-N-{(2S)-2-[2-Methyl-3-(2-Oxopyrrolidin-1-yl)Benzene-1-Sulfonamido]-3-(4-Methylpiperazin-1-yl)-3-Oxopropyl}Thiophene-2-Carboxamide)

  • Core Similarities : Both compounds share the 5-chlorothiophene-2-carboxamide group, a critical pharmacophore for interactions with enzymes like coagulation Factor Xa .
  • Key Differences :
    • Segartoxaban includes a sulfonamido-benzene and methylpiperazinyl group, enhancing solubility and target affinity via polar interactions.
    • The target compound substitutes these groups with a pyrazole-furan system, likely reducing polarity (higher logP) but improving blood-brain barrier penetration.
  • Inferred Activity : Segartoxaban’s clinical use as a coagulation inhibitor suggests the carboxamide-thiophene motif is versatile for protease targeting. The target compound’s furan-pyrazole unit may redirect selectivity toward kinases or inflammatory mediators .

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide

  • Core Similarities : Both compounds employ a pyrazole-carboxamide scaffold, a common feature in kinase inhibitors (e.g., JAK/STAT pathway modulators) .
  • Key Differences: The analog’s dichlorophenyl and pyridylmethyl groups increase steric bulk and lipophilicity (logP ~4–5), whereas the target’s furan and ethyl linker may lower logP (~3–4) and improve aqueous solubility.
  • Inferred Activity : Chlorophenyl groups enhance target binding via hydrophobic interactions, but the furan’s electron-rich system in the target compound might favor interactions with polar active sites .

2-Chloro-N-[3-Cyano-1-(3,4-Dichlorophenyl)-1H-Pyrazol-5-yl]Acetamide

  • Core Similarities : Pyrazole-based scaffold with halogen substituents, a design strategy for agrochemicals and antimicrobials .
  • The cyano group at pyrazole-C3 is a strong electron-withdrawing substituent, whereas the target’s furan is electron-donating, altering electronic distribution and reactivity.
  • Inferred Activity: The cyano group may enhance metabolic stability, while the target’s furan could increase susceptibility to oxidative metabolism .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Inferred logP Potential Applications
Target Compound Thiophene-2-carboxamide Pyrazole-ethyl-furan ~3.5 Kinase inhibition, CNS targets
Segartoxaban Thiophene-2-carboxamide Sulfonamido-benzene, methylpiperazinyl ~2.8 Coagulation Factor Xa inhibition
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-... Pyrazole-3-carboxamide Dichlorophenyl, pyridylmethyl ~4.2 Kinase/protease inhibition
2-Chloro-N-[3-Cyano-1-(3,4-Dichlorophenyl)-... Pyrazole-acetamide Cyano, dichlorophenyl ~3.9 Antimicrobial/agrochemical

Discussion of Research Findings

  • In contrast, Segartoxaban’s sulfonamido group offers stronger hydrogen-bonding capacity .
  • Solubility and Bioavailability : The ethyl linker in the target compound may balance flexibility and rigidity, improving membrane permeability compared to bulkier analogs like the dichlorophenyl-pyridylmethyl derivative .
  • Metabolic Stability : The pyrazole-furan system is less halogenated than and analogs, which could reduce liver enzyme recognition and extend half-life .

Biological Activity

5-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiophene moiety, a furan ring, and a pyrazole group. The presence of chlorine and carboxamide functionalities suggests potential for diverse biological interactions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

  • Cell Line Studies :
    • In vitro evaluations demonstrated that derivatives with similar structures exhibit cytotoxic effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative and target cell line .
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. For example, some compounds have been shown to inhibit Aurora-A kinase, which plays a critical role in mitosis:

  • Aurora-A Kinase Inhibition : Compounds demonstrated IC50 values as low as 0.16 µM against Aurora-A kinase, indicating potent inhibition that could lead to reduced tumor growth .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies on similar thiophene-pyrazole derivatives revealed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial potential .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a derivative similar to this compound in inhibiting the growth of prostate cancer cells:

  • Findings : The compound exhibited significant antiproliferative effects with an IC50 value of approximately 10 µM, suggesting its potential as a therapeutic agent for prostate cancer treatment.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of thiophene-bearing pyrazole derivatives:

  • Results : The most active derivative showed MIC values comparable to standard antibiotics, effectively inhibiting biofilm formation and demonstrating bactericidal activity against resistant strains .

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